molecular formula C33H57N3O9 B1674290 Fusafungine CAS No. 1393-87-9

Fusafungine

カタログ番号 B1674290
CAS番号: 1393-87-9
分子量: 639.8 g/mol
InChIキー: MIZMDSVSLSIMSC-OGLSAIDSSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fusafungine, also known as fusafungin, is an antibiotic derived from Fusarium lateririum . It is used for the treatment of respiratory infections . It also possesses anti-inflammatory properties .


Synthesis Analysis

Fusafungine is a mixture of enniatin cyclohexadepsipeptides made up of alternating D-α-hydroxyvaleric acid and L-N-methylamino acid residues . It is produced by the ascomycete Fusarium lateritium . Fusafungine also inhibits T-cell activation and proliferation, and the synthesis of interferon-γ by activated T cells .


Molecular Structure Analysis

The chemical formula of Fusafungine is C33H57N3O9 . It is a small molecule with an average weight of 639.8204 and a monoisotopic weight of 639.409480437 .


Chemical Reactions Analysis

The mechanism of action of Fusafungine is complex. At low concentrations, it down-regulates the expression of intercellular adhesion molecule-1 (ICAM-1) but not the chemokine RANTES (regulated upon activation, normal T cell expressed and secreted) by activated macrophages . It inhibits the production of the proinflammatory cytokines tumour necrosis factor-α, interleukin-1, and interleukin-6 .


Physical And Chemical Properties Analysis

Fusafungine has a molar mass of 639.831 g·mol−1 . Its melting point ranges from 125 to 129 °C (257 to 264 °F) .

科学的研究の応用

Efficacy in Upper Respiratory Tract Infections

Fusafungine has demonstrated effectiveness in the treatment of upper respiratory tract infections (URTIs). Studies have highlighted its bacteriostatic activity against various microorganisms responsible for respiratory tract infections and its anti-inflammatory properties. A multi-center study found fusafungine to significantly reduce upper respiratory tract symptoms, with high physician and patient satisfaction, indicating its efficacy and acceptability in treating URTIs (Krošlák, 2002). Another study in Poland involving 1639 patients also supported the effectiveness and safety of fusafungine in treating URTIs in adults (Jurkiewicz & Ochwat, 2003).

Anti-Inflammatory Properties

Fusafungine exhibits notable anti-inflammatory properties, especially in respiratory tract infections. It has been found to down-regulate the expression of intercellular adhesion molecule-1 (ICAM-1) and inhibit the production of proinflammatory cytokines. These actions contribute to its effectiveness in managing respiratory tract infections by breaking the cycle of infection and inflammation (German-Fattal, 2001).

Impact on Prescribing Practices

The withdrawal of fusafungine from the market led to a notable shift in prescribing practices for respiratory ailments. A study found that its withdrawal was associated with an increase in prescribing other nasal and throat preparations but did not lead to increased antibiotic prescribing, highlighting the drug's role in treatment strategies (Hedenmalm, Kurz, & Morales, 2019).

Transmucosal Kinetics

Research has also delved into the transmucosal kinetics of fusafungine, particularly its ability to permeate mucosal barriers. A study showed that fusafungine is capableof permeating the mucosa, indicating its potential systemic effects when administered for respiratory tract diseases. This finding was significant in understanding the drug's action and efficacy (Taevernier et al., 2015).

Effect on Post-Operative Pain and Wound Healing

In the context of pediatric tonsillectomy, fusafungine has shown benefits in reducing post-operative pain and aiding in wound healing. A study indicated that its administration after tonsillectomy positively impacted pain management and the healing of tonsillar beds in children (Akbaş et al., 2004).

Efficacy in Acute Rhinopharyngitis

Fusafungine has been found effective in the treatment of acute rhinopharyngitis. Pooled data from multiple studies showed a significant improvement in nasal symptoms among patients treated with fusafungine compared to placebo, especially when administered early in the course of the infection (Lund et al., 2004).

Perioperative Use in Tonsillectomy

Clinical evaluation of fusafungine in the perioperative period of tonsillectomy revealed its effectiveness in improving patient outcomes. Patients receiving fusafungine experienced less sore throat, reduced need for general antibiotic therapy, and better quality of life post-tonsillectomy (Jurkiewicz et al., 2004).

Safety And Hazards

Fusafungine can interact with other drugs and increase the risk or severity of certain conditions. For example, it can increase the risk or severity of methemoglobinemia when combined with certain drugs . In February 2016, the European Medicines Agency recommended the withdrawal of Fusafungine from the market due to rare but severe allergic reactions (mainly bronchospasms) .

特性

IUPAC Name

(3S,9S,15S)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H57N3O9/c1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h16-27H,1-15H3/t22-,23-,24-,25?,26?,27?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZMDSVSLSIMSC-OGLSAIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)OC(C(=O)N([C@H](C(=O)OC(C(=O)N([C@H](C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H57N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50912008
Record name 4,10,16-Trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50912008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

639.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fusafungine

CAS RN

1393-87-9, 11113-62-5
Record name Fusafungine [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001393879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enniatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fusafungine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08965
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4,10,16-Trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50912008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fusafungine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.306
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fusafungine
Reactant of Route 2
Fusafungine
Reactant of Route 3
Fusafungine
Reactant of Route 4
Fusafungine
Reactant of Route 5
Fusafungine
Reactant of Route 6
Reactant of Route 6
Fusafungine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。